molecular formula C18H17NO5 B594902 2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid CAS No. 1219360-65-2

2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid

Cat. No.: B594902
CAS No.: 1219360-65-2
M. Wt: 327.336
InChI Key: RJRGMHIAVPAIOT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid typically involves multiple steps, including the protection of functional groups, cyclization, and deprotection. One common synthetic route starts with the protection of the hydroxyl group using a benzyl carbamate (Cbz) group. This is followed by cyclization to form the tetrahydro-isoquinoline ring. The final step involves the deprotection of the Cbz group to yield the target compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of 2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid is unique due to the presence of the Cbz protection group, which enhances its stability and reactivity in various chemical reactions. This makes it a valuable tool in synthetic chemistry and proteomics research .

Properties

IUPAC Name

6-hydroxy-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c20-14-6-7-15-13(10-14)8-9-19(16(15)17(21)22)18(23)24-11-12-4-2-1-3-5-12/h1-7,10,16,20H,8-9,11H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRGMHIAVPAIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=C1C=C(C=C2)O)C(=O)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661463
Record name 2-[(Benzyloxy)carbonyl]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219360-65-2
Record name 2-[(Benzyloxy)carbonyl]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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